molecular formula C20H18ClN3O4S B2643385 N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide CAS No. 688054-50-4

N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide

Cat. No.: B2643385
CAS No.: 688054-50-4
M. Wt: 431.89
InChI Key: TUZWGYUMWLYWJW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic compound of significant interest in chemical biology and oncology research for its potential as a Histone Deacetylase (HDAC) inhibitor . Its molecular structure, featuring a zinc-binding group linked to a cap moiety, is designed to chelate the zinc ion within the active site of HDAC enzymes. By inhibiting HDAC activity, this compound promotes the accumulation of acetylated histones, leading to a more relaxed chromatin structure and altered gene expression patterns. Researchers utilize this tool to probe the epigenetic mechanisms that regulate cell proliferation, differentiation, and apoptosis. Its primary research value lies in modeling the biological consequences of HDAC inhibition in vitro, facilitating the study of epigenetic dysregulation in diseases such as cancer and informing the development of novel targeted therapeutics . Investigations often focus on its effects on cell cycle arrest and the induction of programmed cell death in various cancer cell lines.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c21-13-4-1-3-12(7-13)10-22-18(25)5-2-6-24-19(26)14-8-16-17(28-11-27-16)9-15(14)23-20(24)29/h1,3-4,7-9H,2,5-6,10-11H2,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZWGYUMWLYWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the dioxolo ring, and attachment of the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various organic solvents. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the biological significance of this compound, particularly in the context of its pharmacological properties:

  • Anticancer Activity:
    • Research indicates that compounds with a similar structure exhibit cytotoxic effects against various cancer cell lines. The quinazoline derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties:
    • The presence of the dioxoloquinazoline structure is associated with antimicrobial activity. Studies suggest that these compounds can inhibit the growth of several bacterial strains, making them candidates for antibiotic development .
  • Anti-inflammatory Effects:
    • Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This suggests potential applications in treating inflammatory diseases .

Therapeutic Applications

Given its biological activities, N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide may find applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer drugs.
  • Infectious Disease Treatment: Development of new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Drugs: Formulation of medications aimed at alleviating chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications to the sulfur and oxygen components significantly enhanced their anticancer properties. The results indicated that specific substitutions led to increased potency against breast cancer cell lines .

Case Study 2: Antimicrobial Screening

In a screening assay against common pathogens such as Staphylococcus aureus and Escherichia coli, derivatives of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene... showed promising inhibitory effects, suggesting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its dioxoloquinazolinone scaffold and 3-chlorophenylmethyl substituent. Below is a comparison with related derivatives:

Compound Name / ID Core Structure Key Substituents Biological Implications (Inferred) References
N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-dioxolo[4,5-g]quinazolin-7-yl}butanamide (Target) Dioxolo[4,5-g]quinazolinone 3-chlorophenylmethyl, sulfanylidene, 8-oxo Enhanced lipophilicity (Cl group); potential kinase inhibition
N-[(furan-2-yl)methyl]-analog () Dioxolo[4,5-g]quinazolinone Furan-2-ylmethyl, 4-methoxyphenylmethyl, sulfanylidene Reduced lipophilicity (OCH₃); possible metabolic instability (furan)
4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol () Simple quinazoline 3-chloro-4-fluorophenylamino, 7-methoxy DNA topoisomerase inhibition (fluoroquinazoline class)
Compound 3 in Benzenesulfonamide-thiadiazin 5-methylisoxazolyl, p-chlorophenylurea Antibacterial activity (sulfonamide-thiadiazin hybrids)

Detailed Analysis

Core Structure Variations: The dioxolo[4,5-g]quinazolinone core in the target compound introduces rigidity and electron-rich regions compared to simple quinazolines (e.g., ’s fluorinated derivative). This may enhance binding to enzymes like kinases or topoisomerases . By contrast, benzenesulfonamide-thiadiazin hybrids () prioritize sulfonamide pharmacophores for antibacterial action, lacking the fused dioxole ring system .

The sulfanylidene (C=S) group in the target may offer stronger hydrogen-bond acceptor capacity than the methoxy group in ’s compound, impacting target selectivity .

The absence of a sulfonamide group (cf. ) suggests the target compound is less likely to exhibit classic sulfonamide antibiotic activity but may instead target eukaryotic enzymes .

Research Findings and Hypotheses

  • Computational Predictions: Molecular docking (using tools like AutoDock Vina ) could model the target’s interaction with kinases (e.g., EGFR or CDK2), leveraging the dioxoloquinazolinone core for π-π stacking and the sulfanylidene for polar contacts.
  • Synthetic Feasibility: Analogous routes (e.g., ’s isocyanate coupling) suggest the target compound may be synthesized via thiol-quinazolinone conjugation under reflux conditions .

Biological Activity

N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential biological activities attributed to its unique chemical structure. This article presents a detailed analysis of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinazolinone core known for its biological activity. Its molecular formula is C24H18ClN3O4SC_{24}H_{18}ClN_{3}O_{4}S with a molecular weight of 479.9 g/mol. The presence of the chlorophenyl group enhances its chemical properties and potential interactions with biological targets.

Structural Formula

IUPAC Name N[(3chlorophenyl)methyl]4[(8oxo6sulfanylidene5H[1,3]dioxolo[4,5g]quinazolin7yl)methyl]benzamide\text{IUPAC Name }N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Molecular Characteristics

PropertyValue
Molecular FormulaC24H18ClN3O4S
Molecular Weight479.9 g/mol
InChI KeyVRZAYFYZNSBTQO-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds with a quinazolinone structure exhibit significant anticancer properties. Studies have shown that N-[(3-chlorophenyl)methyl]-4-{8-oxo-6-sulfanylidene... can inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study 1 : A study conducted on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both gram-positive and gram-negative bacteria:

  • Case Study 2 : In vitro tests revealed that N-[(3-chlorophenyl)methyl]-4-{8-oxo... exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways crucial for tumor growth or microbial resistance.

Drug Development

Given its promising biological activities, N-[(3-chlorophenyl)methyl]-4-{8-oxo... is being explored as a lead compound in drug development:

  • Application in Oncology : The structural characteristics make it a candidate for developing targeted therapies against specific cancer types.

Further Investigations

Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound for enhanced efficacy and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can structural purity be confirmed?

  • Synthesis : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted quinazolinone intermediates with thiol-containing reagents under alkaline conditions. Key steps include nucleophilic substitution at the 6-sulfanylidene position and N-acylation using chlorophenylmethyl derivatives .
  • Purity Confirmation : Use ¹H/¹³C NMR (400–500 MHz, CDCl₃/DMSO-d₆) to verify proton environments and carbon frameworks. IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular mass within ±0.5 ppm error .

Q. What spectroscopic techniques are critical for confirming the structure?

  • ¹H/¹³C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), sulfanylidene (δ ~2.5–3.5 ppm), and amide protons (δ ~8–10 ppm). Compare coupling constants to predicted dihedral angles .
  • IR : Confirm carbonyl (8-oxo, ~1700 cm⁻¹) and amide (~3300 cm⁻¹) stretches.
  • HRMS : Match experimental m/z to theoretical values (e.g., C₂₂H₂₀ClN₃O₃S requires 449.0924) .

Q. How should preliminary pharmacological screening be designed to assess bioactivity?

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria) . For anticonvulsant potential, use maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents .
  • Dosage : Test 10–100 µM concentrations in cell-based assays; administer 30–100 mg/kg in animal models .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Reaction Optimization : Vary solvents (DMF vs. THF), catalysts (e.g., DBU for acylation), and temperature (60–100°C). Microwave-assisted synthesis reduces reaction time (e.g., 30 mins vs. 24 hrs) and improves yield by 15–20% .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., GABA receptors). Set grid boxes (20×20×20 ų) around active sites and rank binding poses by affinity scores (ΔG ≤ -8 kcal/mol indicates strong binding) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How to resolve contradictions in bioassay data across studies?

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves to identify non-linear effects.
  • Orthogonal Assays : Validate antimicrobial activity via both broth dilution and agar diffusion methods .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare replicates (p < 0.05) .

Q. Design considerations for in vivo studies evaluating therapeutic potential?

  • Animal Models : Use Sprague-Dawley rats (n=6–10/group) in randomized block designs to control for weight/age variability .
  • Endpoints : Monitor seizure latency (MES model), mortality, and neurochemical markers (GABA levels via HPLC) .
  • Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and histopathology .

Q. Approaches for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) or vary the butanamide chain length. Use HRMS/NMR to confirm analogs .
  • Bioactivity Testing : Compare IC₅₀ values of analogs against parent compound in dose-response assays.
  • Computational SAR : Calculate electrostatic potential maps (Gaussian 09) to identify pharmacophoric regions critical for binding .

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